REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[N:8]=[CH:9][NH:10][C:5]2=[C:4]([Cl:11])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH:19]([CH3:21])[CH3:20]>CS(C)=O>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH:19]([CH3:21])[CH3:20])[CH:9]=[N:10][C:5]2=[C:4]([Cl:11])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C(=N1)N=CN2)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
12.47 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The DMSO was removed in vacuo
|
Type
|
ADDITION
|
Details
|
A mixture of the residue and water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
was extracted with AcOEt (3×300 mL)
|
Type
|
EXTRACTION
|
Details
|
The extractions
|
Type
|
WASH
|
Details
|
washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C2C(=N1)N(C=N2)C(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |